3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide
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Overview
Description
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group at the 3-position, a hydroxy group at the 4-position, and an N-(4-methylthiazol-2-yl) group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can be achieved through the direct condensation of 3-chloro-4-hydroxybenzoic acid with 4-methylthiazol-2-amine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the production of benzamides, including this compound, can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-N-(4-methylthiazol-2-yl)benzamide.
Reduction: Formation of 4-hydroxy-N-(4-methylthiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of
Properties
Molecular Formula |
C11H9ClN2O2S |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-5-17-11(13-6)14-10(16)7-2-3-9(15)8(12)4-7/h2-5,15H,1H3,(H,13,14,16) |
InChI Key |
CNTDLTZUILRALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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